molecular formula C19H17N6NaO6S2 B1668817 Cefamandole nafate CAS No. 42540-40-9

Cefamandole nafate

Cat. No. B1668817
CAS RN: 42540-40-9
M. Wt: 513.5 g/mol
InChI Key: ICZOIXFFVKYXOM-YCLOEFEOSA-M
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Description

Cefamandole nafate is a semisynthetic broad-spectrum cephalosporin antibiotic for parenteral administration . It is used to treat serious infections caused by susceptible strains of certain microorganisms . It is also known as cephamandole and is generally formulated as a formate ester . The brand name Mandol is discontinued, but generic versions may be available .


Synthesis Analysis

The syntheses of cefamandole and three other injectable cephalosporins from 7-aminocephalosporanic acid (7-ACA) are described . The microbiological potency of cefamandole is comparable to that of cephalothin, cephaloridine, and cefazolin against gram-positive organisms .


Molecular Structure Analysis

The chemical structure of cefamandole, like that of several other cephalosporins, contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain . The chemical formula of Cefamandole nafate is C19H17N6O6S2Na .


Chemical Reactions Analysis

Cefamandole nafate inhibits bacterial cell wall synthesis by inhibiting PBP 2A and other penicillin-binding proteins . It has been shown to be rapidly converted to cefamandole in bacteriological media .


Physical And Chemical Properties Analysis

Cefamandole nafate is a sodium salt form of cefamandole formyl ester . The chemical components in the rubber closures and corresponding drug were identified by GC-MS in full scan mode and NIST mass library .

Scientific Research Applications

Polymorphism and Thermodynamic Properties

Cefamandole nafate exhibits polymorphism, affecting its physicochemical properties. Two new polymorphic forms were identified, with differences in melting temperatures and solubility in binary solvent mixtures. These variations in thermodynamic properties, like enthalpy, entropy, and Gibbs free energy, indicate distinct behavior between the forms (Fang et al., 2016).

Analytical Method Development

Advanced analytical techniques have been developed to identify impurities in cefamandole nafate. High-performance size exclusion chromatography and ion trap/time-of-flight mass spectrometry were used for structural characterization. This study aids in controlling impurities, ensuring drug safety, and improving manufacturing processes (Wang et al., 2022).

Drug Stability and Assay Methodologies

Research has highlighted the importance of specific assay methodologies in pharmacokinetic studies of cefamandole nafate. Challenges in assay accuracy due to the instability of standard materials emphasize the need for precise methods like liquid chromatography (Zhang & Lovering, 2001).

Compatibility Studies

Cefamandole nafate's stability in various transfusion solutions was examined, indicating its stability in specific solutions over time. This study is crucial for safe and effective drug administration (Mi, 2010).

Polymer-Antibiotic Systems

Nano-structured polymers delivering cefamandole nafate were developed to prevent medical device-related infections. These systems showed controlled antibiotic release, maintaining antimicrobial activity for extended periods (Crisante et al., 2009).

Spectroscopic Identification Techniques

Infrared spectroscopic identification of cefamandole nafate in the solid state has been studied. Techniques like KBr disc and Nujol mull were compared for their suitability in identifying cefamandole nafate without altering its crystalline state (Kalinkova & Opalchenova, 2007).

Inhibition of Biofilm Formation

An experimental model using cefamandole nafate on functionalized urethane polymers was developed to prevent catheter-related infections. This approach effectively inhibited bacterial growth, demonstrating a potential strategy to mitigate nosocomial infections (Donelli et al., 2002).

Safety And Hazards

Cefamandole nafate can cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . It is recommended to avoid life-threatening adverse drug events .

properties

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1/t12-,14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZOIXFFVKYXOM-YCLOEFEOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N6NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022751
Record name Cefamandole nafate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefamandole nafate

CAS RN

42540-40-9
Record name Cefamandole nafate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042540409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefamandole nafate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [6R-[6α,7β(R*)]]-7-[[(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFAMANDOLE NAFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HDO7941DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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